Lipophilicity Modulation: LogP Advantage Over Simpler N-Cyclopropyl Analog
The computed LogP of N-(4-cyclopropyl-4-oxobutan-2-yl)-4-methylbenzenesulfonamide (the target compound) is 3.50, as reported by the ChemSrc database . In contrast, the simpler analog N-cyclopropyl-4-methylbenzenesulfonamide (CAS 65032-46-4) has a predicted LogP of approximately 1.42 . This ~2-unit increase in lipophilicity reflects the contribution of the additional 3-oxopropyl moiety and the N-methyl group, which may improve membrane permeability and tissue distribution in cellular assays.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.50 |
| Comparator Or Baseline | N-cyclopropyl-4-methylbenzenesulfonamide (CAS 65032-46-4) – LogP ≈ 1.42 |
| Quantified Difference | ΔLogP ≈ +2.08 (target more lipophilic) |
| Conditions | Computational prediction; no experimental LogP data available. |
Why This Matters
Higher LogP can be advantageous for crossing biological membranes, but must be balanced against solubility; this differentiation informs the selection of the compound for cell-based assays versus biochemical screening.
